molecular formula C10H11BrO B1616600 4-Bromobutyrophenone CAS No. 24070-52-8

4-Bromobutyrophenone

Cat. No.: B1616600
CAS No.: 24070-52-8
M. Wt: 227.1 g/mol
InChI Key: AUWYVCBOBIRRGR-UHFFFAOYSA-N
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Description

4-Bromobutyrophenone is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

24070-52-8

Molecular Formula

C10H11BrO

Molecular Weight

227.1 g/mol

IUPAC Name

4-bromo-1-phenylbutan-1-one

InChI

InChI=1S/C10H11BrO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

AUWYVCBOBIRRGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CCCBr

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCBr

Key on ui other cas no.

24070-52-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension solution of 3.9 g of benzene (50 mmol) and 1.33 g of aluminum chloride (10 mmol) was cooled to 10°C., and 1.95 g of 4-bromobutyryl chloride (purity: 95%, 10 mmol) was dropwise added to the above solution at the same temperature. After raising the temperature to 20 C. and stirring the mixture for two hours, the solution was added into a 10% aqueous solution of hydrochloric acid that had been cooled to 10° C. Then, after the aqueous phase was extracted with benzene and the organic phase was washed with diluted hydrochloric acid and brine, the solvent was removed by distillation under reduced pressure to give 4-bromobutyrophenone in a 84.7% yield from 4-bromobutyryl chloride.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1.33 g
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reactant
Reaction Step One
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1.95 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

Into 23.7 g of the benzene solution of 4-bromobutyric acid obtained in Example 5, was added 4.5 g of phosphorus trichloride (33 mmol) dropwise at 20° C. After the temperature was raised to 60 to 70° C., the mixture was stirred for three hours. Then, after the mixture was cooled to 20° C., the reaction solution was dropwise added into a suspension solution containing 20 g of benzene (256 mmol) and 13.3 g of aluminum chloride (100 mmol) at 10° C. After stirring the mixture at that temperature for 30 minutes, the temperature was raised to 20° C. and the mixture was further stirred for one hour and added into a 10% aqueous solution of hydrochloric acid that had been cooled to 10° C. Then, the aqueous phase was extracted with benzene, and the organic phase was washed with diluted hydrochloric acid and brine, followed by partially removing benzene by distillation under reduced pressure to give 92.1 g of a benzene solution of 4-bromobutyrophenone.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
23.7 g
Type
reactant
Reaction Step Two
Quantity
13.3 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In this Example, 8.35 g of 4-bromobutyric acid (50 mmol) was dissolved in 10 g of benzene (128mmol) and, after the temperature was raised to 60° C., 3.43 g of phosphorus trichloride (24 mmol) was dropwise added. Thereafter, the mixture was stirred at that temperature for one hour. Then, after the mixture was cooled to 20° C., the reaction solution was dropwise added into a suspension solution of 20 g containing benzene (256 mmol) and 6.7 g of aluminum chloride (50 mmol) at 10° C. After stirring the mixture at that temperature for one hour, the temperature was raised to 20° C. and the mixture was further stirred for 30 minutes and added into a 10% aqueous solution of hydrochloric acid that had been cooled to 10° C. Then, the aqueous phase was extracted with benzene, and the organic phase was washed with diluted hydrochloric acid, an aqueous solution of sodium hydrogencarbonate, and brine, followed by removing the solvent by distillation under reduced pressure to give 4-bromobutyrophenone in a 73.9% yield from 4-bromobutyric acid.
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.43 g
Type
reactant
Reaction Step Three
Quantity
256 mmol
Type
reactant
Reaction Step Four
Quantity
6.7 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In this Example, 0.45 g of the 4-bromobutyrophenone (purity: 94%, 1.86 mmol) obtained in Example 1 was dissolved in 2.2 g of methanol, and 0.14 g of 5% Pd-C (50% wet) was added, followed by stirring the mixture in a hydrogen atmosphere at 20° C. for four hours. The catalyst was filtered off and the solvent was removed by distillation under reduced pressure to give 1-bromo-4-phenylbutane in a 98.2% yield from 4-bromobutyrophenone.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
solvent
Reaction Step Three
Name
Quantity
0.14 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

In this Example, 14.2 g of 4-bromobutyric acid (85 mmol) was dissolved in 10 g of benzene (128mmol) and, after the temperature was raised to 60° C., 11.9 g of thionyl chloride (100 mmol) was dropwise added. Thereafter, the temperature was raised to 65 to 75° C. and the mixture was stirred at that temperature for one hour. Then, after the mixture was cooled to 20° C., the reaction solution was dropwise added into a suspension solution of 30 g of benzene (256 mmol) and 12 g of aluminum chloride (90 mmol) at 10° C. After stirring the mixture at that temperature for one hour, the temperature was raised to 20° C. and the mixture was further stirred for 30 minutes and added into a 10% aqueous solution of hydrochloric acid that had been cooled to 10° C. Then, the aqueous phase was extracted with benzene, and the organic phase was washed with diluted hydrochloric acid, an aqueous solution of sodium hydrogencarbonate, an aqueous solution of sodium hydroxide, and brine, followed by removing the solvent by distillation under reduced pressure to give 4-bromobutyrophenone in a 62.0% yield from 4-bromobutyric acid.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
11.9 g
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
12 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Five

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